molecular formula C11H9N3OS2 B6579165 Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl- CAS No. 10023-30-0

Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl-

Cat. No.: B6579165
CAS No.: 10023-30-0
M. Wt: 263.3 g/mol
InChI Key: XEXOIPAZWFENLS-UHFFFAOYSA-N
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Description

Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- is a heterocyclic compound that features a fused ring system containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with acyl chlorides or aldehydes, followed by cyclization to form the thiazole rings. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring system .

Scientific Research Applications

Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and methyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-5(15)12-11-14-8-4-3-7-9(10(8)17-11)16-6(2)13-7/h3-4H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXOIPAZWFENLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216552
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10023-30-0
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10023-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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